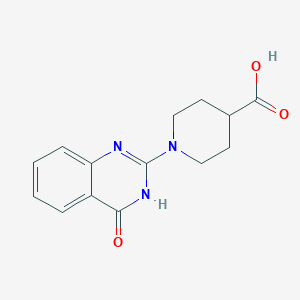

1-(4-Oxo-3,4-dihydroquinazolin-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-oxo-3H-quinazolin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-12-10-3-1-2-4-11(10)15-14(16-12)17-7-5-9(6-8-17)13(19)20/h1-4,9H,5-8H2,(H,19,20)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQHLXCLSMUVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction, a classical method for constructing 4-oxoquinoline derivatives, has been adapted for quinazolinones. Heating anthranilamide derivatives with formic acid or triethyl orthoformate induces cyclodehydration to form the 4-oxo-3,4-dihydroquinazolin-2-yl scaffold. For example, reacting anthranilamide with chloroacetyl chloride in pyridine yields 2-chloromethyl-4-oxo-3,4-dihydroquinazoline, a key intermediate for subsequent alkylation.

Solid-Phase Synthesis

Recent advances utilize resin-bound precursors for streamlined purification. N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid immobilized on Wang resin undergoes cyclization with PS-HOBt/DIEA to form the quinazolinone core, achieving yields >80%. This method reduces byproducts but requires specialized equipment.

Alternative Routes: Hydrogenation and Reductive Amination

Pyridine Hydrogenation

Hydrogenating pyridine precursors offers a stereocontrolled route to piperidines. For example, 4-pyridylquinazolinone treated with Pd/C (10 mol%) in acetic acid under H₂ (1 atm) for 24 hours yields the piperidine derivative. Subsequent oxidation of a hydroxymethyl group (e.g., using KMnO₄) introduces the carboxylic acid.

Advantages :

Reductive Amination

Condensing ketone-containing quinazolinones with piperidine-4-carboxylic acid via NaBH₃CN or STAB achieves moderate yields (50–60%). However, competing imine formation necessitates careful pH control.

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 70–85% | Straightforward, scalable | Requires halogenated intermediates |

| Coupling | 65–75% | Modular, high purity | Costly reagents, anhydrous conditions |

| Hydrogenation | 80–90% | Stereoselective, mild conditions | Requires specialized equipment |

| Reductive Amination | 50–60% | Broad substrate scope | Low yields, byproduct formation |

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reactivity in alkylation and coupling, while protic solvents (EtOH, H₂O) improve cyclocondensation kinetics. Recent trends favor green solvents: water-mediated quinazolinone synthesis achieves 85% yield at 25°C.

Catalytic Systems

KI-mediated alkylation reduces side reactions vs. traditional phase-transfer catalysts. For hydrogenation, PtO₂ outperforms Pd/C in sterically hindered substrates.

Purification Strategies

Silica gel chromatography remains standard, but crystallization (e.g., from EtOAc/hexane) improves recovery for ester intermediates.

Chemical Reactions Analysis

1-(4-Oxo-3,4-dihydroquinazolin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions include various substituted quinazolinones and piperidine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

The compound has been studied for its antimicrobial properties . Research indicates that derivatives of 4-oxo-3,4-dihydroquinazolin compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that these compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

Synthesis and Characterization

The synthesis of 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate quinazolinone precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine + Quinazolinone Derivative | Solvent A, Heat | 75% |

| 2 | Acidic Catalyst Addition | Stirring at Room Temp | 80% |

| 3 | Purification via Crystallization | Ethanol | 90% |

Cancer Treatment

Recent studies have highlighted the potential of this compound in cancer therapy. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Its effectiveness against BRAF-associated cancers has been particularly noted, making it a candidate for further investigation in targeted cancer therapies.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Preliminary studies indicate that it could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This opens avenues for research into its use in treating conditions like Alzheimer's disease.

Case Studies

Several case studies have documented the efficacy of derivatives of this compound:

- Case Study 1 : A study demonstrated that a specific derivative exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antibacterial activity .

- Case Study 2 : Another investigation reported significant antifungal activity against Penicillium chrysogenum, showcasing the versatility of these compounds in addressing various microbial infections .

Mechanism of Action

The mechanism of action of 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and modulating signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent .

Comparison with Similar Compounds

Structural Analog: 1-[2-[3-(2,3-Dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxylic Acid (CAS 568567-68-0)

Key Differences :

- Substituents: This analog includes a 2,3-dimethylphenyl group at position 3 of the quinazolinone ring and a sulfanylacetyl linker between the quinazolinone and piperidine moieties.

Table 1: Physicochemical Comparison

| Property | Target Compound | 568567-68-0 |

|---|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₃ | C₂₄H₂₅N₃O₃S |

| Molecular Weight (g/mol) | 285.30 | 435.54 |

| Key Substituents | None | 2,3-Dimethylphenyl, sulfanylacetyl |

| LogP (Predicted) | ~1.2 | ~3.5 (due to aromatic methyl groups) |

Structural Analog: 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic Acid (CAS 1153237-31-0)

Key Differences :

- Core Heterocycle: Replaces the quinazolinone with a 1,3-oxazole ring, altering electronic properties and hydrogen-bonding capacity.

- Functional Impact: The oxazole ring is less polar than quinazolinone, reducing interactions with polar enzyme pockets.

Table 2: Pharmacokinetic Predictions

| Property | Target Compound | 1153237-31-0 |

|---|---|---|

| Aqueous Solubility (mg/mL) | ~15 (moderate) | ~5 (low due to oxazole hydrophobicity) |

| Plasma Protein Binding (%) | ~85 | ~92 |

| Metabolic Stability (t₁/₂) | ~2.5 hours | ~1.8 hours |

Quinazolinone Derivatives with Piperidine Modifications ()

Several compounds in share the quinazolinone-piperidine scaffold but differ in substituents:

- 4-(3-Methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione : Incorporates a methoxyphenyl group and a tetrahydrobenzoquinazoline system. The thione group (-C=S) enhances metal-binding capacity compared to the carboxylic acid in the target compound.

- 4-(4-Anilinoanilino)-2-quinazolinecarboxylic acid ethyl ester: Features an anilino-anilino side chain and an ethyl ester, which may serve as a prodrug form for the carboxylic acid.

Biological Activity

1-(4-Oxo-3,4-dihydroquinazolin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C15H17N3O3

- Molecular Weight : 287.31 g/mol

- CAS Number : 1155612-98-8

Biological Activity Overview

Research indicates that derivatives of quinazoline and piperidine structures exhibit various biological activities, including anticancer and enzyme inhibition properties. The specific compound has shown promise in several studies.

Anticancer Activity

A study focused on similar quinazoline derivatives demonstrated their effectiveness against various cancer cell lines. For instance:

- Compound Efficacy : A derivative with a similar structure exhibited an IC50 value of 200 µg/mL against HeLa cells, indicating moderate cytotoxicity .

Enzyme Inhibition

1-(4-Oxo-3,4-dihydroquinazolin-2-yl)piperidine derivatives have been explored for their role as inhibitors of β-secretase (BACE-1), which is crucial in the development of Alzheimer's disease:

- BACE-1 Inhibition : A related compound showed an IC50 of 1.89 µM, demonstrating low cytotoxicity and high predicted blood-brain barrier permeability .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often correlates with specific structural features:

- Substituents : The presence of alkoxy substituents at specific positions enhances activity against target receptors .

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| 14e | Similar to 1-(4-Oxo...) | 1.89 | BACE-1 |

| E | Quinazoline derivative | 200 | HeLa |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Quinazoline Derivatives : A study synthesized and evaluated a series of quinazoline derivatives for anticancer properties, finding that modifications at the N-position significantly influenced their efficacy against breast cancer cell lines .

- Antagonist Activity : Research on 1,3,6-trisubstituted derivatives indicated significant ET(A) antagonist activity with IC50 values below 10 nM for certain analogs .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)piperidine-4-carboxylic acid, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of quinazolinone precursors and functionalization of the piperidine ring. A common strategy is:

Quinazolinone Core Formation : React anthranilic acid derivatives with carbonyl sources (e.g., triphosgene) under reflux conditions.

Piperidine Coupling : Introduce the piperidine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

Carboxylic Acid Functionalization : Hydrolyze ester intermediates (e.g., ethyl esters) using NaOH in ethanol/water, followed by acidification to isolate the carboxylic acid .

- Key Optimization : Use anhydrous solvents (DMF, toluene) and catalytic systems (e.g., Pd/Cu) to minimize side reactions. Monitor reaction progress via TLC and purify via recrystallization or column chromatography.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- H/C NMR : Verify proton environments (e.g., quinazolinone aromatic protons at δ 7.5–8.5 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1730 cm) and carboxylic acid O-H bands (~2500–3300 cm) .

- HPLC/MS : Assess purity (>95%) and molecular weight consistency (e.g., [M+H] for CHNO: 298.1) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., ADP-Glo™ for kinase activity).

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values to reference drugs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituents on the quinazolinone (e.g., electron-withdrawing groups at C-6/C-7) to enhance π-stacking with target proteins .

- Piperidine Optimization : Replace the piperidine with azetidine or morpholine rings to alter steric/electronic properties.

- Carboxylic Acid Bioisosteres : Substitute -COOH with tetrazoles or sulfonamides to improve metabolic stability .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes against crystallographic targets (e.g., EGFR kinase) .

Q. What strategies resolve contradictory data in biological activity across studies?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and enzyme batch.

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyridazinone derivatives) to identify conserved pharmacophores .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use QikProp (Schrödinger) to calculate logP (target ≤3), solubility (≥–4.0 LogS), and CYP450 inhibition profiles.

- Metabolic Stability : Simulate phase I/II metabolism with MetaSite to identify vulnerable sites (e.g., piperidine N-oxidation) .

- Permeability : Apply PAMPA assays or Caco-2 models to optimize blood-brain barrier penetration for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.